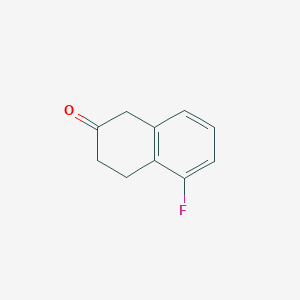

5-Fluoro-2-Tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHDFURQTOLYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391308 | |

| Record name | 5-Fluoro-2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548771-68-2 | |

| Record name | 5-Fluoro-2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-Tetralone: Properties, Synthesis, and Applications

Executive Summary

5-Fluoro-2-Tetralone is a fluorinated bicyclic ketone that has emerged as a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. The strategic placement of a fluorine atom on the aromatic ring of the tetralone scaffold imparts unique electronic properties that significantly influence its reactivity and the biological activity of its derivatives. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and spectroscopic properties, reactivity patterns, and a representative synthetic methodology. Furthermore, it explores its critical applications as a key intermediate in the development of novel pharmaceuticals, advanced polymers, and other specialized chemical agents, offering a forward-looking perspective for researchers and drug development professionals.

Section 1: Introduction to this compound

The incorporation of fluorine into organic molecules is a cornerstone strategy in contemporary drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. This compound (CAS No. 29419-15-6) exemplifies the utility of this approach. It is a derivative of 2-tetralone, a bicyclic compound featuring a fused benzene and cyclohexanone ring system. The presence of the electronegative fluorine atom at the 5-position profoundly modulates the electron density of the entire molecule, making it an object of significant interest for constructing complex molecular architectures with tailored properties.[1] Its utility spans from the synthesis of potential anti-inflammatory and analgesic agents to the development of novel materials and agrochemicals.[1][2] This guide serves to consolidate the core technical knowledge surrounding this compound, providing a foundation for its effective utilization in research and development.

Section 2: Molecular Structure and Physicochemical Profile

The structural foundation of this compound consists of a 1,2,3,4-tetrahydronaphthalene core with a ketone at the C2 position and a fluorine substituent at the C5 position.

Caption: Chemical structure of this compound.

Nomenclature and Identification:

-

Systematic IUPAC Name: 5-Fluoro-3,4-dihydronaphthalen-2(1H)-one

-

Common Synonyms: 5-Fluoro-β-tetralone

Physicochemical Properties:

The introduction of fluorine significantly alters the physical properties of the parent tetralone molecule. Below is a summary of its key characteristics.

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₀H₉FO | - | [1][2] |

| Molecular Weight | 164.18 | g/mol | [1][2] |

| Appearance | Beige solid | - | [2] |

| Melting Point | 53 - 62 | °C | [2] |

| Boiling Point (Calculated) | 273.2 | °C at 760 mmHg | [1] |

| Density (Calculated) | 1.198 | g/cm³ | [1] |

| Flash Point (Calculated) | 103.2 | °C | [1] |

*Note: Data for Appearance and Melting Point are for the closely related isomer 6-Fluoro-2-tetralone and are provided for illustrative purposes.

Section 3: Spectroscopic Signature

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the fluorinated aromatic ring will exhibit complex splitting patterns due to both homo- (H-H) and heteronuclear (H-F) coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten unique carbon signals. The carbon atom directly bonded to the fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant, a characteristic feature of fluorinated aromatic compounds. The carbonyl carbon (C2) will resonate significantly downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically found in the region of 1700-1725 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as a C-F stretching band, will also be present.

-

MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 164.18). Fragmentation patterns would likely involve the loss of CO and other characteristic cleavages of the tetralone ring system.

Authoritative spectral data for this compound (CAS 29419-15-6) are available for reference in chemical databases such as ChemicalBook.[3][4]

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between its ketone functional group and the fluorinated aromatic ring.

-

The Carbonyl Group: The ketone at the C2 position is the primary site for nucleophilic addition reactions, such as the formation of alcohols via reduction (e.g., with NaBH₄) or the Grignard reaction. The reactivity of 2-tetralones is generally higher than their 1-tetralone isomers due to the nature of the benzylic carbon, which makes them more susceptible to both thermal and catalytic activation.[5]

-

Influence of the Fluorine Substituent: The fluorine atom at C5 exerts a strong electron-withdrawing inductive effect.[1] This effect can subtly influence the electrophilicity of the carbonyl carbon. More significantly, it deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the ortho and para positions relative to the activating alkyl portion of the fused ring, though regioselectivity can be complex.[1]

-

Alpha-Carbon Chemistry: The protons on the carbons alpha to the ketone (C1 and C3) are acidic and can be removed by a base to form an enolate. This enolate can then participate in a wide range of reactions, including alkylations and aldol condensations, providing a powerful handle for further molecular elaboration.

Section 5: Synthetic Pathways and Methodologies

While multiple synthetic routes to substituted tetralones exist, a common and reliable strategy involves an intramolecular Friedel-Crafts acylation of a suitably substituted γ-phenylbutyric acid. The following is a representative, field-proven protocol.

Representative Synthesis: Friedel-Crafts Cyclization

This pathway begins with a commercially available, fluorinated starting material and proceeds through a key cyclization step.

Step 1: Synthesis of 4-(3-Fluorophenyl)butanoic acid

-

Rationale: This step creates the necessary carbon skeleton. A Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto-acid, is a standard and effective method.

-

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq.) in dry nitrobenzene at 0-5°C, add succinic anhydride (1.0 eq.) portion-wise.

-

Add fluorobenzene (1.1 eq.) dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-(4-fluorobenzoyl)propanoic acid.

-

Reduce the ketone using a standard Wolff-Kishner reduction (hydrazine hydrate, KOH in a high-boiling solvent like diethylene glycol) to yield 4-(3-Fluorophenyl)butanoic acid.

-

Step 2: Intramolecular Cyclization to this compound

-

Rationale: This acid-catalyzed ring-closing reaction forms the bicyclic tetralone core. Polyphosphoric acid (PPA) or Eaton's reagent are highly effective dehydrating and cyclizing agents for this transformation.

-

Protocol:

-

Add 4-(3-Fluorophenyl)butanoic acid (1.0 eq.) to polyphosphoric acid (PPA, ~10 parts by weight).

-

Heat the mixture to 80-90°C with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

-

Caption: Representative synthetic workflow for this compound.

Section 6: Applications in Drug Discovery and Material Science

The true value of this compound lies in its application as a versatile synthetic intermediate.

-

Pharmaceutical Research: It serves as a foundational scaffold for a wide array of bioactive molecules.[1] The tetralone core is a privileged structure found in numerous pharmaceuticals. By using the 5-fluoro derivative, medicinal chemists can introduce fluorine to modulate drug properties, often resulting in enhanced metabolic stability and better pharmacokinetic profiles.[1][6] It has been investigated as a precursor for compounds with potential anti-inflammatory, analgesic, and neurological activities.[1]

-

Material Science: In polymer chemistry, this compound can be used to introduce fluorinated segments into polymer backbones.[1] This can significantly enhance the material's properties, such as increasing thermal stability, improving chemical resistance, and altering surface energy, making them suitable for high-performance applications in harsh environments.[1][7]

-

Biomedical Imaging: The compound is a candidate for the development of imaging agents, such as those used in Positron Emission Tomography (PET), where it can be labeled with radioactive isotopes.[1]

-

Organic Synthesis: Beyond specific applications, it is a valuable intermediate for synthesizing complex organic molecules and natural product analogues, where the fluorine atom can serve as a useful chemical handle or a probe for studying molecular interactions.[1]

Section 7: Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care, following established safety protocols.

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][8][9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][10]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[7][8]

For complete safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a strategically important fluorinated intermediate. Its unique combination of a reactive ketone, a modifiable aliphatic ring, and an electronically perturbed aromatic system provides chemists with a powerful tool for innovation. The insights into its structure, reactivity, and synthesis presented in this guide underscore its significant potential. As the demand for sophisticated molecules with precisely tuned properties continues to grow, the role of versatile building blocks like this compound in driving advancements in drug discovery, material science, and other chemical fields is set to expand.

References

-

Conversion of 1- and 2-Tetralone Over HY Zeolite. (2010). The University of Oklahoma. Available at: [Link]

-

5,7-Difluoro-2-tetralone | C10H8F2O | CID 3635758. PubChem, NIH. Available at: [Link]

-

Some Unusual Reactions of 2-Tetralone. (1951). Journal of the American Chemical Society. Available at: [Link]

-

CAS 548771-68-2 | this compound. Alchem.Pharmtech. Available at: [Link]

-

Safety Data Sheet. (2022). Available at: [Link]

Sources

- 1. Buy this compound | 548771-68-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 29419-15-6 [chemicalbook.com]

- 4. This compound(29419-15-6) 1H NMR spectrum [chemicalbook.com]

- 5. ou.edu [ou.edu]

- 6. CAS 29419-14-5: 6-Fluoro-2-tetralone | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. images.thdstatic.com [images.thdstatic.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to the Physicochemical Characteristics of 5-Fluoro-2-Tetralone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-Tetralone (CAS No: 29419-15-6) is a fluorinated derivative of tetralone, a bicyclic aromatic ketone of significant interest in synthetic and medicinal chemistry. The strategic incorporation of a fluorine atom onto the tetralone scaffold profoundly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery and material science.[1][2][3] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering field-proven insights into its analytical characterization, practical applications, and handling. We will explore its structural attributes, spectroscopic signature, and the causal relationships between its chemical nature and its utility in advanced scientific applications.

Core Molecular Profile and Significance

Chemical Identity and Structure

This compound is structurally defined by a 3,4-dihydro-1H-naphthalen-2-one core with a fluorine atom substituted at the C-5 position of the aromatic ring.[1] Its chemical formula is C₁₀H₉FO, with a molecular weight of approximately 164.18 g/mol .[1][4]

-

IUPAC Name: 5-fluoro-3,4-dihydro-1H-naphthalen-2-one[1]

-

CAS Number: 29419-15-6 (primary), 548771-68-2 (alternate)[1][4]

-

Synonyms: 7-Fluoro-2-tetralone, 7-fluoro-3,4-dihydro-1H-naphthalen-2-one (reflecting alternative numbering systems)[1][4]

The molecule's architecture combines a saturated six-membered ring containing a ketone with a fluorinated benzene ring. This fusion is pivotal; the ketone provides a reactive handle for synthetic modifications, while the fluoroaromatic portion is key to modulating its biological and material properties.

The Role of Fluorine: A Strategic Advantage

The introduction of fluorine, the most electronegative element, is a cornerstone of modern medicinal chemistry.[5] In the context of this compound, the C-F bond imparts several critical advantages:

-

Enhanced Lipophilicity: Fluorine substitution increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross biological membranes and enhance bioavailability in drug candidates.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[2][5]

-

Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.[6]

-

Conformational Control: The size and electronegativity of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.[5]

These properties make this compound a highly sought-after intermediate in the synthesis of bioactive molecules.[1]

Physicochemical Properties: A Quantitative Overview

Quantitative data provides a fundamental baseline for designing experiments, from selecting appropriate solvent systems to predicting material behavior. The properties of this compound are summarized below.

| Property | Value / Description | Rationale & Significance | Source(s) |

| Molecular Formula | C₁₀H₉FO | Defines the elemental composition. | [1][4] |

| Molecular Weight | 164.18 g/mol | Essential for stoichiometric calculations in synthesis. | [1][4] |

| Appearance | Pale yellow or beige solid | Inferred from related compounds like 6-Fluoro-2-tetralone. Visual confirmation of sample identity. | [7][8] |

| Melting Point | 53-62 °C (for 6-Fluoro-2-tetralone) | Indicates purity. No specific data for the 5-fluoro isomer is available, but a similar range is expected. | [7] |

| Boiling Point | ~273.2 °C (at 760 mmHg, estimated) | Useful for purification by distillation, though decomposition may occur at atmospheric pressure. | [1] |

| Density | ~1.198 g/cm³ (calculated) | The presence of the dense fluorine atom increases its density relative to the parent tetralone. | [1] |

| Solubility | Sparingly soluble in water | Expected due to the largely nonpolar bicyclic structure. Soluble in common organic solvents. | [8] |

| LogP | ~1.88 (calculated for 6-Fluoro-2-tetralone) | A measure of lipophilicity, confirming its suitability for penetrating biological membranes. | [9] |

Spectroscopic and Analytical Characterization

A robust analytical workflow is critical for confirming the identity and purity of this compound. The expected spectroscopic signatures are detailed below, providing a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectral data for this compound is available from chemical suppliers.

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions.

-

Aromatic Region (δ ~6.8-7.5 ppm): Three protons on the fluorinated ring will appear as complex multiplets due to proton-proton and proton-fluorine (H-F) coupling.

-

Aliphatic Region (δ ~2.5-3.6 ppm): The four protons of the saturated ring will appear as multiplets. The protons alpha to the ketone (C3) will be deshielded compared to the protons at C4. The benzylic protons (C1) will also be deshielded and may show coupling to the adjacent aliphatic protons.

-

-

¹³C NMR: The carbon spectrum will display ten distinct signals.

-

Carbonyl Carbon (C=O): A characteristic peak will appear significantly downfield (δ > 190 ppm).

-

Aromatic Carbons: Six signals are expected, with the carbon directly bonded to fluorine (C5) showing a large one-bond C-F coupling constant. Other carbons in the ring will show smaller two- and three-bond C-F couplings.

-

Aliphatic Carbons: Three signals corresponding to C1, C3, and C4 will be observed in the upfield region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ . The exact position is influenced by the ring strain and the electronic effect of the aromatic system.[10]

-

C-F Stretch: A strong band in the fingerprint region, typically between 1000-1250 cm⁻¹ , is indicative of the carbon-fluorine bond.

-

Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

Sp² C-H Stretch: A signal will be observed just above 3000 cm⁻¹ .

-

Sp³ C-H Stretch: Signals will be observed just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The electron impact (EI) spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight (164.18). High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₀H₉FO.

-

Fragmentation: Common fragmentation pathways for tetralones involve cleavage of the saturated ring, such as loss of ethylene (C₂H₄) or CO, leading to characteristic daughter ions.

Diagram: Analytical Characterization Workflow

The following diagram illustrates a standard workflow for the comprehensive characterization of this compound.

Caption: Standard workflow for the physicochemical characterization of this compound.

Synthesis and Applications

Synthetic Approaches

Tetralones are commonly synthesized via intramolecular Friedel-Crafts acylation.[11] A plausible route to this compound would involve the cyclization of a 4-(fluorophenyl)butanoic acid derivative. This method is robust and allows for the preparation of various substituted tetralones.

Key Applications

The unique properties of this compound make it a versatile intermediate in several high-value research areas.

-

Pharmaceutical Research: It serves as a crucial building block for synthesizing complex molecules with potential therapeutic effects.[1] Research has indicated its utility in developing novel anti-inflammatory and analgesic agents.[1][7] The fluorine atom can enhance potency and improve the pharmacokinetic profile of the final drug product.[1]

-

Material Science: The compound is used to introduce fluorinated segments into polymers.[1] This can significantly enhance properties such as thermal stability, chemical resistance, and surface energy, leading to high-performance materials for harsh environments.[1][7]

-

Biomedical Imaging: Due to its structure, this compound is a candidate for developing PET (Positron Emission Tomography) imaging agents. The fluorine atom can be substituted with the radioactive isotope ¹⁸F, allowing for the synthesis of tracers that can visualize biological processes in vivo.[1][5]

Diagram: Structure-Function Relationship

This diagram illustrates how the structural components of this compound directly influence its properties and applications.

Caption: Relationship between structure, properties, and applications of this compound.

Safety and Handling

While specific toxicity data for this compound is not extensively published, it is prudent to handle it with the care afforded to all novel laboratory chemicals.[1] General guidelines based on related compounds are as follows:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12][13]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][13]

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a self-validating method for determining the purity of a this compound sample.

Objective: To determine the purity of a this compound sample by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water (H₂O)

-

HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: 100% HPLC-grade water.

-

Prepare Mobile Phase B: 100% HPLC-grade acetonitrile.

-

Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of ACN and H₂O to create a 1 mg/mL stock solution.

-

Perform a serial dilution to create a working standard of approximately 0.1 mg/mL.

-

-

Sample Preparation:

-

Prepare the unknown sample in the same manner as the standard to a final concentration of 0.1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis scan).

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: Linear gradient from 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 50% B

-

20-25 min: Re-equilibration at 50% B

-

-

-

Data Analysis:

-

Run a blank (solvent), followed by the standard, and then the sample.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Calculate the purity of the sample by the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Trustworthiness Check: The system suitability is validated by ensuring the standard peak has good symmetry (tailing factor < 1.5) and high reproducibility across multiple injections (RSD < 2%). This ensures the reliability of the purity calculation.

Conclusion

This compound stands out as a strategically designed chemical intermediate. Its physicochemical profile, dominated by the interplay between the tetralone core and the C-5 fluorine atom, offers a compelling combination of reactivity, metabolic stability, and lipophilicity. A thorough understanding of its properties, supported by robust analytical characterization, is paramount for leveraging its full potential. For researchers in drug discovery and material science, this compound is not merely a reagent but a sophisticated tool for molecular innovation.

References

- Smolecule. (2023, August 15). Buy this compound | 548771-68-2.

- ChemicalBook. This compound(29419-15-6) 1H NMR spectrum.

- ChemicalBook. (2025, July 16). This compound | 29419-15-6.

- Chem-Impex. 6-Fluoro-2-tetralone.

- Guidechem. 6-Fluoro-2-tetralone 29419-14-5 wiki.

- Thermo Fisher Scientific. (2010, April 7).

- Organic Chemistry Portal. Tetralone synthesis.

- CymitQuimica. CAS 29419-14-5: 6-Fluoro-2-tetralone.

- Fisher Scientific.

- ChemScene. 29419-14-5 | 6-Fluoro-2-tetralone.

- O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry.

- Zhou, Y., & Ojima, I. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Alchem Pharmtech. CAS 548771-68-2 | this compound.

- Sunway Pharm Ltd. This compound - CAS:29419-15-6.

- Le, C. M., et al. (2020). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Omega.

- The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube.

Sources

- 1. Buy this compound | 548771-68-2 [smolecule.com]

- 2. CAS 29419-14-5: 6-Fluoro-2-tetralone | CymitQuimica [cymitquimica.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - CAS:29419-15-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. guidechem.com [guidechem.com]

- 9. chemscene.com [chemscene.com]

- 10. youtube.com [youtube.com]

- 11. Tetralone synthesis [organic-chemistry.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.ca [fishersci.ca]

5-Fluoro-2-Tetralone CAS number and molecular formula

An In-depth Technical Guide to 5-Fluoro-2-Tetralone for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a fluorinated bicyclic ketone of significant interest in modern medicinal chemistry and organic synthesis. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, characterization, and application, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Compound Identification and Physicochemical Profile

This compound is a derivative of tetralone, a bicyclic aromatic compound.[1] The strategic placement of a fluorine atom at the 5-position of the aromatic ring significantly modifies its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.[2][3][4]

Its formal IUPAC name is 5-fluoro-3,4-dihydro-1H-naphthalen-2-one.[2] The core structure consists of a benzene ring fused to a cyclohexanone ring.[2]

Table 1: Physicochemical and Registry Information for this compound

| Property | Value | Source(s) |

| CAS Number | 548771-68-2 | [2][5][6][7] |

| Molecular Formula | C₁₀H₉FO | [2][5] |

| Molecular Weight | 164.18 g/mol | [2][5] |

| Physical Form | Solid or liquid | [5] |

| Boiling Point | ~273.2 °C (at 760 mmHg, estimated) | [2] |

| Density | ~1.198 g/cm³ (estimated) | [2] |

| InChI Key | DAHDFURQTOLYBB-UHFFFAOYSA-N | [2][5] |

Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis of tetralones is classically achieved via an intramolecular Friedel-Crafts acylation of a corresponding γ-arylbutyric acid derivative.[8][9] This pathway remains one of the most reliable methods for constructing the bicyclic core of this compound.

Causality in Experimental Design

The choice of this synthetic route is deliberate. Starting with a commercially available fluorinated benzene derivative allows for precise control over the fluorine atom's position. The subsequent steps build the aliphatic chain before the crucial cyclization step. The use of a strong Lewis acid like aluminum chloride (AlCl₃) is essential for activating the acyl chloride, making the aromatic ring susceptible to electrophilic attack, thereby closing the second ring.

Visualized Synthesis Workflow

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. smolecule.com [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. This compound | 548771-68-2 [sigmaaldrich.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. chiralen.com [chiralen.com]

- 8. Tetralone synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-Tetralone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize 5-Fluoro-2-Tetralone, a fluorinated derivative of tetralone of significant interest in medicinal chemistry and organic synthesis. As a key building block for various bioactive molecules, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and material science.[1] This document will delve into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₁₀H₉FO and a molecular weight of 164.18 g/mol , possesses a bicyclic structure composed of a benzene ring fused to a cyclohexanone ring, with a fluorine atom substituted at the 5-position of the aromatic ring. The strategic placement of the fluorine atom and the ketone functionality dictates the molecule's chemical reactivity and provides distinct signatures in various spectroscopic analyses.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The integration of these signals will correspond to the number of protons in each environment.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | m | 1H | Ar-H |

| ~ 7.0 - 7.2 | m | 2H | Ar-H |

| ~ 3.6 | s | 2H | H-1 |

| ~ 3.1 | t, J = ~7 Hz | 2H | H-4 |

| ~ 2.6 | t, J = ~7 Hz | 2H | H-3 |

Note: These are predicted values. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Causality Behind Expected Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-6, H-7, H-8): These protons will appear in the downfield region (~7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The fluorine substitution at C-5 will introduce complex splitting patterns (multiplicity, m) due to ¹H-¹⁹F and ¹H-¹H couplings.

-

Methylene Protons at C-1 (α to carbonyl): The protons at the C-1 position are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing them to resonate at a lower field (~3.6 ppm) compared to other aliphatic protons. The absence of adjacent protons would result in a singlet.

-

Methylene Protons at C-4 (benzylic): These benzylic protons are adjacent to the aromatic ring and will be deshielded, with an expected chemical shift around 3.1 ppm. They are expected to appear as a triplet due to coupling with the adjacent C-3 protons.

-

Methylene Protons at C-3: These protons are adjacent to both the C-2 ketone and the C-4 methylene group. They are expected to resonate around 2.6 ppm and appear as a triplet due to coupling with the C-4 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| > 200 | C=O (C-2) |

| ~ 160 (d, ¹JCF = ~245 Hz) | C-F (C-5) |

| ~ 115-145 | Aromatic Carbons |

| ~ 45 | C-1 |

| ~ 35 | C-3 |

| ~ 28 | C-4 |

Note: These are predicted values. The carbon attached to fluorine will appear as a doublet due to one-bond coupling with ¹⁹F.

Expert Insights on ¹³C NMR:

-

The carbonyl carbon (C-2) will be the most downfield signal due to the strong deshielding effect of the oxygen atom.

-

The carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature of organofluorine compounds.

-

The remaining aromatic carbons will have chemical shifts in the typical aromatic region, with their exact positions influenced by the fluorine substituent.

-

The aliphatic carbons (C-1, C-3, and C-4) will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the carbonyl group and the carbon-fluorine bond.

Expected IR Absorption Bands:

| Frequency (cm⁻¹) | Functional Group |

| ~ 1715 | C=O (ketone) stretching |

| ~ 1250 | C-F stretching |

| ~ 3000-3100 | Aromatic C-H stretching |

| ~ 2850-2960 | Aliphatic C-H stretching |

Interpretation of IR Spectrum: The most prominent peak in the IR spectrum will be the strong absorption band around 1715 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. The presence of a band in the region of 1250 cm⁻¹ is indicative of the C-F bond. The aromatic and aliphatic C-H stretching vibrations will be observed in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structure.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 164 | Molecular ion (M⁺) |

| 136 | [M - CO]⁺ |

| 135 | [M - CHO]⁺ |

| 108 | [M - CO - C₂H₄]⁺ |

Fragmentation Pathway of this compound

Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Trustworthiness of MS Data: The molecular ion peak at m/z 164 will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of a tetralone derivative. Common fragmentation pathways include the loss of carbon monoxide (CO) from the ketone and a retro-Diels-Alder reaction leading to the loss of ethene (C₂H₄). The presence of fluorine can also influence the fragmentation, potentially leading to fragments containing the fluorine atom.

Experimental Protocols

The following are detailed, self-validating protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

Workflow for NMR Sample Preparation and Analysis

Caption: Step-by-step workflow for NMR analysis.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

For the ¹H spectrum, integrate the peaks to determine the relative number of protons.

-

For both spectra, pick the peaks to determine their chemical shifts.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of air).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup and Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample.

-

As this compound elutes from the GC column, it enters the mass spectrometer.

-

In the ion source (typically using electron ionization, EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[4]

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a complete picture of its molecular structure. Each technique offers unique and complementary information, and together they serve as a robust quality control and characterization methodology for this important synthetic intermediate. The protocols and expected data presented in this guide provide a solid foundation for researchers and scientists working with this compound, ensuring the integrity and purity of the compound in their research and development endeavors.

References

[3] Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

[5] Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

[6] University of Colorado Boulder. IR Spectroscopy of Solids. Retrieved from [Link]

[7] Slideshare. Sampling of solids in IR spectroscopy. Retrieved from [Link]

[8] University of California, Los Angeles. Sample preparation for FT-IR. Retrieved from [Link]

[9] SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from [Link]

[4] National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

[10] ResearchGate. GC-MS set up. a – shows the compartment tray for loading the samples.... Retrieved from [Link]

[11] Agilent. (2020, January 20). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]

[12] Springer Nature Experiments. NMR Protocols and Methods. Retrieved from [Link]

[13] Iowa State University. NMR Sample Preparation. Retrieved from [Link]

[14] University of Leeds. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

[15] University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

[16] Chemguide. fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

[17] University of California, Davis. Mass Spectrometry: Fragmentation. Retrieved from [Link]

[2] Tang, Q., Chen, F., & Xin, X. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 59(1), 45-51. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. etamu.edu [etamu.edu]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. This compound(29419-15-6) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 15. whitman.edu [whitman.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 5-Fluoro-2-Tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 5-Fluoro-2-Tetralone, a valuable fluorinated building block in medicinal chemistry and drug discovery. While the definitive discovery and a standardized, publicly available synthesis protocol remain elusive in readily accessible literature, this document constructs a scientifically rigorous and plausible synthetic pathway based on established organic chemistry principles. This guide delves into the strategic rationale behind the proposed synthesis, offering detailed, step-by-step protocols for each stage, from commercially available starting materials to the final product. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. All technical claims are substantiated with citations to authoritative sources.

Introduction: The Significance of this compound

This compound is a fluorinated derivative of 2-tetralone, a bicyclic aromatic ketone. The incorporation of a fluorine atom at the 5-position of the tetralone scaffold imparts unique physicochemical properties that are highly sought after in modern drug design. Fluorine's high electronegativity and small size can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These modulations can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

The tetralone core itself is a privileged scaffold found in a variety of biologically active compounds. As a result, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, potentially for therapeutic areas such as oncology, neuroscience, and infectious diseases. Its utility also extends to material science, where fluorinated compounds can be used to develop novel polymers and other advanced materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 29419-15-6 |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| Appearance | Not specified in literature; likely a solid |

| Boiling Point | Not specified in literature |

| Melting Point | Not specified in literature |

Spectroscopic Data: Spectroscopic data, including ¹H NMR, is available for this compound, which is crucial for its characterization and confirmation of its synthesis.[1][2]

Proposed Synthetic Pathway: A Rational Approach

In the absence of a well-documented, direct synthesis of this compound, this guide proposes a robust, multi-step pathway starting from the commercially available 3-Fluorophenylacetic acid. This approach is designed based on analogous and well-established synthetic transformations in organic chemistry, particularly leveraging the principles of Friedel-Crafts reactions.

The overall proposed synthesis is a three-step process:

-

Chlorination: Conversion of 3-Fluorophenylacetic acid to its more reactive acid chloride derivative, 3-Fluorophenylacetyl chloride.

-

Chain Elongation: Introduction of a two-carbon unit via a Friedel-Crafts acylation reaction with ethylene.

-

Intramolecular Cyclization: Ring closure of the resulting 4-(3-Fluorophenyl)butanoic acid via an intramolecular Friedel-Crafts acylation to yield this compound.

Sources

The Emerging Therapeutic Potential of 5-Fluoro-2-Tetralone and Its Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

The tetralone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of bioactivities.[1][2][3] The strategic introduction of a fluorine atom can significantly enhance a molecule's therapeutic profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and strengthening binding affinity to target proteins.[4][5] This guide focuses on 5-Fluoro-2-Tetralone, a versatile fluorinated building block, and its derivatives. We will explore the synthesis of these compounds, delve into their diverse biological activities—ranging from anticancer and anti-inflammatory to specific enzyme inhibition—and provide detailed experimental frameworks to empower researchers in the field of drug development.

The Strategic Advantage of the this compound Scaffold

The unique architecture of this compound, which combines a bicyclic tetralone system with a strategically placed fluorine atom, makes it a compound of significant interest in medicinal chemistry.[4] The fluorine substitution enhances its lipophilicity, a critical factor that may improve its ability to traverse biological membranes and reach intracellular targets.[4] This property is particularly crucial for drugs targeting the central nervous system or for overcoming cellular resistance mechanisms. Furthermore, fluorinated heterocycles are prominent components in a significant portion of marketed drugs, with approximately 20% of anticancer and antibiotic agents containing fluorine.[6][7] This underscores the proven value of fluorine incorporation in optimizing drug candidates. The this compound core serves as an ideal starting point for generating diverse chemical libraries to probe various biological targets.[4][8]

Synthesis of Bioactive Derivatives from this compound

The chemical reactivity of the this compound scaffold allows for modifications at multiple positions, primarily at the ketone and the adjacent alpha-carbon. A prevalent and effective method for creating a diverse library of derivatives is the Claisen-Schmidt condensation, which reacts the tetralone with various aldehydes to form 2-arylmethylene-tetralones. This approach has been successfully used to generate potent biological inhibitors.[9][10]

Workflow for Derivative Synthesis

The general workflow involves the base-catalyzed reaction of this compound with a selected aromatic or heteroaromatic aldehyde. This process is highly adaptable, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

Caption: General workflow for synthesizing a library of this compound derivatives.

Experimental Protocol 1: General Synthesis of an (E)-2-arylmethylene-5-fluoro-3,4-dihydronaphthalen-1(2H)-one Derivative

This protocol describes a standard Claisen-Schmidt condensation. The choice of a base like sodium hydroxide in ethanol is crucial as it is strong enough to deprotonate the alpha-carbon of the tetralone, initiating the reaction, while being mild enough to prevent side reactions.

-

Reactant Preparation: Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.

-

Reaction Initiation: Cool the mixture to 0°C in an ice bath. This step is critical to control the reaction rate and minimize the formation of byproducts.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to the stirred mixture. Maintain the temperature at 0-5°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The use of TLC is a self-validating step to ensure the reaction has gone to completion.

-

Product Isolation: Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure derivative. The sharp melting point of the recrystallized product serves as an indicator of purity.

-

Structural Verification: Confirm the structure of the final compound using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Key Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

The fluorinated tetralone scaffold is a promising platform for developing novel anticancer agents.[1][6] Studies indicate that this compound is investigated for its capacity to inhibit cancer cell proliferation through mechanisms involving the activation of the DNA damage response pathway.[4] Furthermore, certain derivatives have been incorporated into modified siRNA molecules, leading to a 10- to 100-fold increase in cytotoxicity against cancer cells by inducing DNA damage repair and apoptotic pathways.[4]

Caption: Proposed anticancer mechanism of action for this compound derivatives.[4]

Experimental Protocol 2: Cell Viability Assay for Anticancer Screening (MTT Assay)

This assay provides a quantitative measure of a compound's cytotoxic effect. The conversion of MTT to formazan by mitochondrial dehydrogenases is directly proportional to the number of viable cells, making it a reliable indicator of cell health.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells metabolize the MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

Anti-inflammatory Activity

Tetralone derivatives have emerged as potent inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine pivotal in immunity.[9] By binding to the active site of MIF, these compounds inhibit its tautomerase enzymatic activity.[9] This inhibition leads to a significant reduction in inflammatory macrophage activation, marked by decreased production of reactive oxygen species (ROS), nitrite, and key pro-inflammatory cytokines like TNF-α and IL-6.[9]

Caption: Inhibition of the MIF inflammatory pathway by tetralone derivatives.[9]

Experimental Protocol 3: In Vitro MIF Tautomerase Inhibition Assay

This protocol allows for the direct measurement of a compound's ability to inhibit the enzymatic activity of MIF, providing a clear mechanistic validation. L-dopachrome methyl ester is used as a substrate, and its conversion by MIF can be tracked spectrophotometrically.

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris buffer with EDTA). Reconstitute recombinant human MIF protein. Prepare a stock solution of the substrate, L-dopachrome methyl ester.

-

Assay Setup: In a 96-well plate, add the reaction buffer, the test compound (this compound derivative) at various concentrations, and the MIF enzyme.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. This step is crucial for achieving equilibrium before starting the reaction.

-

Reaction Initiation: Add the L-dopachrome methyl ester substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 475 nm over time using a plate reader. The rate of decrease corresponds to the rate of substrate conversion.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Specific Enzyme Inhibition

The fluoro-ketone motif present in this compound is a classic feature of potent enzyme inhibitors.[11] These compounds can act as transition-state analogs, forming a stable hemiketal with a key serine residue in the enzyme's active site, effectively blocking its function.[11] A compelling example is the discovery of 2-benzylidene-tetralone derivatives as highly potent, reversible inhibitors of Firefly luciferase (Fluc), with the most active compound exhibiting an IC₅₀ value of just 0.25 nM.[10] This represents over 7000-fold greater potency than the well-known inhibitor resveratrol.[10]

Table 1: Quantitative Data on Enzyme Inhibition by Tetralone Derivatives

| Derivative Class | Target Enzyme | Key Compound | IC₅₀ Value | Reference |

| 2-Benzylidene-tetralones | Firefly Luciferase | Compound 48 | 0.25 nM | [10] |

| 2-Benzylidene-tetralones | Firefly Luciferase | Compound 17 | < 15 nM | [10] |

| 2-Benzylidene-tetralones | Firefly Luciferase | Compound 24 | < 15 nM | [10] |

| E-2-arylmethylene-1-tetralones | MIF Tautomerase | Compounds 24, 26 | Effective Inhibition | [9] |

Potential in Neurological Disorders

Preliminary research suggests that the tetralone class of compounds may influence neurotransmitter systems, making them candidates for investigation in treating neurological disorders.[4] The enhanced lipophilicity conferred by the fluorine atom is advantageous for crossing the blood-brain barrier.[4] The potent anti-inflammatory effects, such as the inhibition of MIF, are also highly relevant, as neuroinflammation is a key pathological feature in many neurodegenerative diseases.[9][12] While direct studies on this compound derivatives for neuroprotection are still emerging, the foundational anti-inflammatory and enzyme-inhibiting properties provide a strong rationale for future exploration in this area.

Future Directions and Conclusion

This compound has been established as a valuable and versatile scaffold in medicinal chemistry. Its derivatives exhibit potent and diverse biological activities, with particularly compelling data in the fields of oncology and inflammation. The demonstrated ability to generate sub-nanomolar enzyme inhibitors highlights the significant potential of this chemical class.

Future research should focus on:

-

Extensive Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity for specific biological targets.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the drug-like properties of lead compounds, including absorption, distribution, metabolism, and excretion (ADME).

-

Exploration of New Therapeutic Targets: Expanding screening to other enzyme families (e.g., kinases, proteases) and receptor systems where the tetralone scaffold may be effective.

-

In Vivo Efficacy Studies: To validate the therapeutic potential of the most promising derivatives in relevant animal models of cancer and inflammatory diseases.

References

-

ResearchGate. Structure of tetralone-based 5-fluoroindole derivative 81. [Link]

-

National Institutes of Health (NIH). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC. [Link]

-

Organic Chemistry Portal. Tetralone synthesis. [Link]

-

National Institutes of Health (NIH). Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC. [Link]

-

National Institutes of Health (NIH). Fluoro ketone inhibitors of hydrolytic enzymes - PubMed. [Link]

-

Nature. 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. [Link]

-

National Institutes of Health (NIH). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC. [Link]

-

National Institutes of Health (NIH). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. [Link]

-

National Institutes of Health (NIH). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed. [Link]

-

ResearchGate. (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. [Link]

-

Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]

-

PubMed Central (PMC). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Royal Society of Chemistry. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. [Link]

-

National Institutes of Health (NIH). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC. [Link]

Sources

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Buy this compound | 548771-68-2 [smolecule.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Tetralone Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The tetralone core, a bicyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1] The strategic introduction of fluorine—an element with unique and powerful modulatory effects on molecular properties—into the tetralone framework is emerging as a compelling strategy for the development of next-generation therapeutics. Fluorination can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability, offering a versatile tool to overcome common challenges in drug discovery.[2][3] This technical guide provides an in-depth exploration of the synthesis, therapeutic applications, and structure-activity relationships of fluorinated tetralones. We will delve into key therapeutic areas where these compounds show significant promise, including oncology, neurodegenerative disorders, and inflammatory diseases, supported by detailed experimental protocols and mechanistic insights to empower researchers in this exciting and rapidly evolving field.

The Rationale for Fluorinating Tetralone Scaffolds

The tetralone scaffold is a versatile building block found in a variety of natural products and synthetic pharmaceuticals.[1] Its rigid, fused-ring structure provides a well-defined three-dimensional arrangement for presenting pharmacophoric features to biological targets. However, like many hydrocarbon scaffolds, tetralone derivatives can be susceptible to metabolic degradation, particularly oxidative processes.

The introduction of fluorine can mitigate these issues and confer significant therapeutic advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidation, thereby increasing the compound's half-life and bioavailability.[2]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing a compound's ionization state at physiological pH. Furthermore, fluorine substitution can modulate lipophilicity, which is critical for membrane permeability and crossing the blood-brain barrier.[4][5]

-

Improved Binding Affinity: The introduction of fluorine can lead to more potent and selective interactions with target proteins. This can occur through favorable electrostatic interactions, hydrogen bonding (where the C-F bond acts as a weak hydrogen bond acceptor), or by inducing a more favorable binding conformation of the molecule.[6]

These unique properties make the strategic fluorination of tetralones a highly attractive approach for lead optimization and the development of novel drug candidates.

Synthetic Strategies for Fluorinated Tetralones

The synthesis of fluorinated tetralones can be broadly approached in two ways: by constructing the tetralone ring from fluorinated precursors or by direct fluorination of a pre-existing tetralone scaffold.

Synthesis from Fluorinated Precursors

A common and reliable method for synthesizing tetralones is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acids. By starting with a fluorinated γ-phenylbutyric acid, the fluorine atom can be precisely positioned on the aromatic ring of the resulting tetralone.

Step-by-Step Protocol: Synthesis of 6-Fluoro-α-tetralone

This protocol is a representative example based on established Friedel-Crafts acylation procedures.[7]

-

Preparation of γ-(4-fluorophenyl)butyryl chloride:

-

In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, combine 1 mole equivalent of γ-(4-fluorophenyl)butyric acid with 1.3 mole equivalents of thionyl chloride.

-

Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.

-

Once the initial vigorous reaction subsides (typically after 25-30 minutes, as indicated by the cessation of HCl evolution), continue to warm the mixture for an additional 10 minutes to ensure complete conversion. The resulting acid chloride is typically used without further purification.

-

-

Intramolecular Friedel-Crafts Acylation:

-

Cool the flask containing the crude γ-(4-fluorophenyl)butyryl chloride and add a suitable solvent such as carbon disulfide.

-

Cool the solution in an ice bath and add 1.15 mole equivalents of anhydrous aluminum chloride in one portion.

-

Immediately connect the flask to the reflux condenser.

-

After the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to its boiling point on a steam bath and maintain for 10 minutes to complete the reaction.[7]

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Transfer the mixture to a larger flask and perform steam distillation to remove the carbon disulfide and then the product.

-

Separate the oily product layer and extract the aqueous layer with a suitable organic solvent (e.g., benzene or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 6-fluoro-α-tetralone.

-

Direct Fluorination of Tetralones

Direct fluorination of the tetralone scaffold offers an alternative route, particularly for introducing fluorine at the α-position to the carbonyl group. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for this purpose, often reacting with an enol ether or enolate derivative of the tetralone.

Therapeutic Applications and Mechanistic Insights

Fluorinated tetralones have demonstrated promising activity in several key therapeutic areas. The following sections will explore these applications, linking them to specific mechanisms of action and providing relevant experimental protocols for their evaluation.

Anticancer Activity

The tetralone scaffold has been investigated as a core for various anticancer agents. Fluorination can enhance the potency and selectivity of these derivatives, often by improving their interaction with specific cancer-related targets.

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[8][9] This makes the pathway an attractive target for therapeutic intervention. Certain fluorinated compounds have been shown to inhibit Wnt signaling, leading to reduced cancer cell proliferation and survival.[8] While specific studies on fluorinated tetralones targeting this pathway are emerging, the general principle involves disrupting the interaction between β-catenin and its transcriptional co-activators, such as TCF/LEF, thereby preventing the expression of oncogenes like c-Myc and Cyclin D1.[10][11]

Experimental Protocol: Wnt/β-catenin Reporter Assay

This cell-based assay is a standard method to screen for inhibitors of the Wnt/β-catenin pathway.[12][13]

-

Cell Line and Reporter Construct: Utilize a cancer cell line with a stably integrated TCF/LEF-responsive luciferase reporter construct (e.g., HCT116 or HEK293 cells with a 7TFP reporter).[12]

-

Cell Seeding: Seed the reporter cells in a 96-well plate at an optimized density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test fluorinated tetralone derivatives. Include a positive control inhibitor (e.g., ICG-001) and a vehicle control (e.g., DMSO).

-

Pathway Activation: Stimulate Wnt signaling using recombinant Wnt3a protein or a GSK-3β inhibitor (e.g., CHIR99021), except in cell lines with constitutive pathway activation.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase signal to cell viability (e.g., using an MTS or CellTiter-Glo assay) and calculate the IC50 value for each compound.

Structure-Activity Relationship (SAR) Insights

SAR studies on tetralone derivatives have shown that the nature and position of substituents significantly impact their antiproliferative activity. For instance, in a series of longifolene-derived tetralones, a pentafluorinated phenyl group (compound 6g in the cited study) displayed excellent, broad-spectrum antitumor activity.[12][14] This highlights the potential of polyfluorination. Furthermore, the position of substituents is crucial; a bromine at the 3'-position showed better activity than at the 4'-position, suggesting that the electronic and steric effects of halogen placement are critical for target engagement.[12] The introduction of fluorine, particularly electron-withdrawing groups like trifluoromethyl (CF3), has been shown to be beneficial for the anticancer activity of related heterocyclic compounds.[15][16]

| Compound ID | R Group (Substitution on ancillary ring) | Activity Highlight (IC50) | Reference |

| 6g | 2',3',4',5',6'-Pentafluoro | 4.42 µM (MCF-7) | [12][14] |

| 6h | 3'-Nitro-4'-chloro | 9.89 µM (A549) | [12][14] |

| 6d | 3'-Bromo | Broad-spectrum activity | [12][14] |

Table 1: Examples of substituted tetralone derivatives and their anticancer activities against various cell lines.

Neuroprotective Agents

Neurodegenerative disorders like Parkinson's and Alzheimer's disease are characterized by neuronal loss and neurotransmitter imbalances. Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters (e.g., dopamine, serotonin). Inhibitors of MAO-B are particularly valuable for treating Parkinson's disease as they increase dopamine levels in the brain.[2]

Mechanism of Action: Inhibition of Monoamine Oxidase B (MAO-B)

The α-tetralone scaffold has been identified as a promising template for the design of potent and selective MAO-B inhibitors.[2][17] The mechanism involves the compound binding to the active site of the MAO-B enzyme, preventing it from metabolizing its substrates. Fluorination of the tetralone scaffold can enhance this inhibitory activity and improve selectivity for MAO-B over MAO-A, which is desirable to minimize side effects.[4]

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This is a common and reliable method for determining the inhibitory potential of compounds against MAO enzymes.[18]

-

Reagents: Recombinant human MAO-B enzyme, MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), a suitable substrate (e.g., benzylamine for MAO-B), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP).[18]

-

Preparation: Prepare serial dilutions of the fluorinated tetralone test compounds in DMSO. Also, prepare a positive control inhibitor (e.g., selegiline).

-

Reaction Mixture: In a 96-well plate, add the MAO-B enzyme, HRP, and the fluorogenic probe to the assay buffer.

-

Inhibitor Addition: Add the test compounds and controls to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate.

-

Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (excitation/emission ~530/590 nm for resorufin). The reaction produces hydrogen peroxide, which, in the presence of HRP, converts the probe to a fluorescent product.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for each compound.

Structure-Activity Relationship (SAR) Insights